Methyl 2-amino-5-iodothiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-iodothiophene-3-carboxylate is an organic compound with the molecular formula C6H6INO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-iodothiophene-3-carboxylate typically involves the iodination of methyl 2-amino-3-thiophenecarboxylate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-iodothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The amino and carboxylate groups can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 2-amino-5-substituted thiophene-3-carboxylates.
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Coupling: Formation of biaryl or alkyl-thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-5-iodothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The exact mechanism of action of Methyl 2-amino-5-iodothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and the amino group play crucial roles in binding interactions, while the thiophene ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-thiophenecarboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 2-amino-5-bromothiophene-3-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Methyl 2-amino-5-chlorothiophene-3-carboxylate: Contains a chlorine atom, which affects its chemical behavior and applications.
Uniqueness
Methyl 2-amino-5-iodothiophene-3-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Properties
IUPAC Name |
methyl 2-amino-5-iodothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYNHFPJIMRHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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